2,4-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
2,4-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound with the molecular formula C11H14BCl2NO2 and a molecular weight of 273.95 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with two chlorine atoms and a boronic ester group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of 2,4-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of 2,6-dichloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the formation of the boronic ester. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours .
Chemical Reactions Analysis
Scientific Research Applications
2,4-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond . The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .
Comparison with Similar Compounds
2,4-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be compared with other boronic esters, such as:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but with a fluorine atom instead of chlorine, which can lead to different reactivity and applications.
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but with the boronic ester group at a different position on the pyridine ring, which can affect its reactivity and applications.
This compound is unique due to its specific substitution pattern, which provides distinct reactivity and applications in various fields of research and industry.
Properties
CAS No. |
1622216-99-2 |
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Molecular Formula |
C11H14BCl2NO2 |
Molecular Weight |
274.0 g/mol |
IUPAC Name |
2,4-dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-9(14)15-8/h5-6H,1-4H3 |
InChI Key |
CPSNBCSFWBAPMP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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